molecular formula C24H25NO6S3 B11183552 dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11183552
M. Wt: 519.7 g/mol
InChI Key: SZXFEWKNMKBBQN-VQHVLOKHSA-N
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Description

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as butenoyl, ethyloxy, dimethyl, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves multiple steps, including the formation of the quinoline ring, the introduction of the butenoyl group, and the addition of the ethyloxy and thioxo groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The ethyloxy and butenoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(1-(2-butenoyl)-6-(methyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
  • Dimethyl 2-(1-(2-butenoyl)-6-(propyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Uniqueness

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to the presence of the ethyloxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

Chemical Structure and Properties

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is characterized by its complex structure that includes a quinoline moiety and dithiole framework. The presence of the butenoyl and ethoxy groups contributes to its chemical reactivity and biological interactions.

Structural Formula

C19H22N2O4S2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}_2

Antioxidant Properties

Research indicates that compounds similar to dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-...) exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is a contributing factor in various diseases.

Key Findings:

  • A study demonstrated that related dithiole compounds effectively scavenge free radicals, reducing oxidative damage in cellular models .
  • The compound's ability to modulate oxidative stress markers suggests potential therapeutic applications in diseases characterized by oxidative damage.

Anticancer Activity

Dimethyl 2-(1-(2-butenoyl)-6-(ethyloxy)-...) has shown promising results in anticancer studies.

Case Studies:

  • In vitro Studies : The compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
  • Mechanism of Action : The anticancer effects are hypothesized to involve apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of p53 and Bcl-2 family proteins .

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties.

Research Insights:

  • In vitro assays demonstrated activity against several bacterial strains, indicating its potential as an antibacterial agent .
  • Further studies are needed to elucidate the exact mechanisms and efficacy against specific pathogens.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AnticancerDose-dependent inhibition of proliferation
AntimicrobialActivity against specific bacterial strains

Properties

Molecular Formula

C24H25NO6S3

Molecular Weight

519.7 g/mol

IUPAC Name

dimethyl 2-[1-[(E)-but-2-enoyl]-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C24H25NO6S3/c1-7-9-16(26)25-15-11-10-13(31-8-2)12-14(15)17(20(32)24(25,3)4)23-33-18(21(27)29-5)19(34-23)22(28)30-6/h7,9-12H,8H2,1-6H3/b9-7+

InChI Key

SZXFEWKNMKBBQN-VQHVLOKHSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)/C=C/C

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C=CC

Origin of Product

United States

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